1-pentyl-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Pentyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione is a complex organic compound featuring a spiro linkage between an indole and a quinazoline moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-pentyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione typically involves multi-step reactions. One common synthetic route includes the cyclization of an indole derivative with a quinazoline precursor under specific conditions. For instance, the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzylisothiocyanate followed by cyclization . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using flow reactors and ultrasonic irradiation to enhance reaction rates and efficiency .
Chemical Reactions Analysis
1-Pentyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline moiety into dihydroquinazoline derivatives.
Substitution: Halogenation and alkylation reactions can introduce different substituents on the indole or quinazoline rings. Common reagents include potassium hydroxide, benzylisothiocyanate, and various halides
Scientific Research Applications
1-Pentyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antitumor and antibacterial properties.
Biological Research: The compound’s ability to interact with biological targets makes it a candidate for drug development.
Industrial Applications: Its synthesis using sustainable methods, such as flow reactors, aligns with green chemistry principles.
Mechanism of Action
The mechanism of action of 1-pentyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antitumor activity could be due to the inhibition of cell proliferation pathways .
Comparison with Similar Compounds
Similar compounds include other spiro-indole-quinazoline derivatives, such as 3-benzyl-2-thioxo-2,3-dihydro-1’H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one . Compared to these, 1-pentyl-1’H-spiro[indole-3,2’-quinazoline]-2,4’(1H,3’H)-dione may offer unique properties due to its specific substituents and structural configuration.
Properties
Molecular Formula |
C20H21N3O2 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
1'-pentylspiro[1,3-dihydroquinazoline-2,3'-indole]-2',4-dione |
InChI |
InChI=1S/C20H21N3O2/c1-2-3-8-13-23-17-12-7-5-10-15(17)20(19(23)25)21-16-11-6-4-9-14(16)18(24)22-20/h4-7,9-12,21H,2-3,8,13H2,1H3,(H,22,24) |
InChI Key |
DQOKZIPYWULHCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=CC=CC=C2C3(C1=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.